
Atto 425-NHS ester
Overview
Description
Atto 425-N-hydroxysuccinimidyl ester is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, excellent photostability, and low molecular weight. It exhibits moderate hydrophilicity and is optimally excited in the 405-455 nanometer wavelength range. These properties make Atto 425-N-hydroxysuccinimidyl ester particularly suitable for applications in single-molecule detection and high-resolution microscopy techniques .
Preparation Methods
Chemical Synthesis of ATTO 425-NHS Ester
The synthesis of this compound involves converting the carboxylic acid derivative of ATTO 425 into its reactive N-hydroxysuccinimide (NHS) ester form. This process typically employs carbodiimide-mediated activation, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), to facilitate the coupling reaction between the dye’s carboxyl group and NHS .
Key Reaction Steps:
-
Activation of ATTO 425 Acid : The carboxylic acid group of ATTO 425 is activated by reacting with EDAC in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM). This forms an intermediate O-acylisourea, which is highly reactive .
-
NHS Ester Formation : The activated intermediate reacts with N-hydroxysuccinimide to yield the stable NHS ester. The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion .
-
Purification : Crude product is purified using silica gel column chromatography or preparative HPLC to remove unreacted reagents and byproducts .
Critical Parameters :
-
Solvent Choice : Anhydrous DMSO is preferred to minimize hydrolysis of the NHS ester .
-
Molar Ratios : A 1:1.2 molar ratio of ATTO 425 acid to EDAC ensures efficient activation .
-
Reaction Time : 4–6 hours at room temperature under inert atmosphere .
Conjugation Protocols for Biomolecule Labeling
This compound is primarily used to label proteins, antibodies, and amine-modified oligonucleotides. The following protocol, derived from multiple sources, outlines optimal conditions :
Standard Protein Labeling Protocol
Reagents :
-
Protein Solution : 2–10 mg/mL in 0.1 M sodium bicarbonate (pH 8.5) or phosphate-buffered saline (PBS, pH 7.4) .
Procedure :
-
Mixing : Add a 5–10-fold molar excess of this compound to the protein solution (e.g., 5 µL of 10 mM dye to 95 µL of 0.05 mM protein) .
-
Incubation : React for 1 hour at room temperature with gentle agitation. For larger proteins (>100 kDa), extend incubation to 2 hours .
-
Quenching : Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to neutralize unreacted NHS esters .
Optimization Considerations :
-
pH : Maintain pH 8.0–9.0 to ensure primary amines (e.g., lysine residues) are deprotonated .
-
Dye-to-Protein Ratio : Adjust between 3:1 and 10:1 to balance labeling efficiency and protein activity . Over-labeling (>3 dyes/protein) may impair function .
Purification and Characterization
Removal of Unbound Dye
Unreacted dye and hydrolysis byproducts are removed using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis .
Table 1: Comparison of Purification Methods
Method | Efficiency (%) | Time (Hours) | Dye Removal |
---|---|---|---|
Sephadex G-25 | 95–98 | 1–2 | Excellent |
Dialysis (10 kDa MWCO) | 85–90 | 12–24 | Moderate |
Spin Columns | 90–95 | 0.5 | Good |
Quality Control Metrics
-
Degree of Labeling (DOL) : Calculated using absorbance at 439 nm (dye) and 280 nm (protein) .
Where is the protein’s extinction coefficient and is the correction factor for dye absorption at 280 nm (0.19 for ATTO 425) .
-
Fluorescence Validation : Confirm emission at 485 nm using a fluorometer .
Troubleshooting and Optimization
Common Issues and Solutions
-
Low Labeling Efficiency :
-
Protein Precipitation :
-
Hydrolysis of NHS Ester :
Advanced Applications
Chemical Reactions Analysis
Types of Reactions
Atto 425-N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts selectively and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, forming stable covalent amide bonds .
Common Reagents and Conditions
The reaction with primary amines typically occurs at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline and sodium bicarbonate solutions to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of Atto 425-N-hydroxysuccinimidyl ester with primary amines is a stable amide bond between the dye and the target molecule, such as a protein or oligonucleotide .
Scientific Research Applications
Key Properties of Atto 425-NHS Ester
- Chemical Structure : C26H30N2O8
- Excitation/Emission : 438 nm / 484 nm
- Extinction Coefficient : 45,000 cmM
- Quantum Yield : High (specific values vary based on conditions)
- Reactive Group : NHS ester, which allows for selective conjugation with primary amines
These properties facilitate its utility in various applications, particularly where strong and stable fluorescence is required.
Protein Labeling
This compound is predominantly used for labeling proteins due to its ability to react selectively with primary amines present in lysine residues or amine-modified surfaces. The reaction forms stable covalent amide bonds at physiological pH (7-9), making it ideal for:
- Immunofluorescence : Enhancing the visibility of antibodies in microscopy.
- Flow Cytometry : Allowing for the detection and analysis of cell populations based on surface markers.
Case Study: Immunofluorescence Staining
A study demonstrated the use of this compound to label antibodies targeting specific cellular proteins. The resulting conjugates exhibited strong fluorescence, enabling clear visualization of protein localization within cells using confocal microscopy .
Nucleic Acid Labeling
This compound is also effective for labeling nucleic acids, including DNA and RNA. Its ability to conjugate with amine-modified oligonucleotides allows researchers to track and visualize nucleic acid interactions and distributions.
Case Study: Fluorescence In Situ Hybridization (FISH)
In FISH applications, this compound has been utilized to label probes that hybridize to specific RNA sequences within cells. The strong fluorescence signal provided by the dye allowed for detailed imaging of gene expression patterns in live cells .
Cellular Imaging
The dye's photostability and high quantum yield make it suitable for cellular imaging techniques, including:
- Live Cell Imaging : Monitoring dynamic processes in living cells without significant photobleaching.
- Super-resolution Microscopy : Enhancing resolution beyond the diffraction limit by utilizing the unique properties of fluorescent dyes.
Data Table: Comparison of Fluorescent Dyes
Dye Name | Excitation (nm) | Emission (nm) | Extinction Coefficient (cmM) | Quantum Yield |
---|---|---|---|---|
Atto 425 | 438 | 484 | 45,000 | High |
Alexa Fluor 488 | 499 | 520 | 90,000 | 0.80 |
Cy5 | 646 | 666 | 120,000 | 0.20 |
This table highlights the comparative advantages of Atto 425 over other commonly used fluorescent dyes .
Applications in Drug Development
This compound has been employed in drug development processes, particularly in tracking drug delivery systems and evaluating drug interactions at the cellular level.
Case Study: Bifunctional Fluorescent Probes
Research has shown that Atto 425 can be incorporated into bifunctional probes designed for targeted delivery in therapeutic applications. These probes utilize the dye's fluorescent properties to visualize drug localization within target tissues or cells .
Mechanism of Action
The mechanism of action of Atto 425-N-hydroxysuccinimidyl ester involves the formation of a stable cov
Biological Activity
Atto 425-N-hydroxysuccinimidyl ester (NHS ester) is a fluorescent dye widely utilized in biological research for labeling proteins, oligonucleotides, and other amine-containing biomolecules. Its unique properties, including high fluorescence quantum yield, large Stokes shift, and excellent photostability, make it an invaluable tool in various applications such as microscopy, flow cytometry, and single-molecule detection.
Chemical Structure and Properties:
- Molecular Weight: 499 g/mol
- Absorption Maximum (): 439 nm
- Emission Maximum (): 485 nm
- Extinction Coefficient:
- Fluorescence Quantum Yield: 90%
- Fluorescence Lifetime: 3.6 ns
Atto 425-NHS ester primarily targets amino groups found in proteins and oligonucleotides. The NHS ester group reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0, forming stable covalent amide bonds through a nucleophilic substitution reaction. This reaction is crucial for the formation of fluorescently labeled biomolecules, enabling their visualization and tracking in various biological assays .
Applications in Biological Research
This compound is extensively used in several key areas of biological research:
-
Fluorescence Microscopy:
- Utilized for high-resolution imaging techniques such as photoactivated localization microscopy (PALM) and stimulated emission depletion (STED) microscopy.
- Allows for the visualization of cellular processes and protein interactions in live cells.
-
Flow Cytometry:
- Employed to analyze the physical and chemical characteristics of cells or particles.
- Its high quantum yield ensures strong signal detection with minimal background interference.
-
Fluorescence In Situ Hybridization (FISH):
- Used to detect specific DNA sequences within fixed cells or tissues.
- Facilitates the study of gene expression patterns and chromosomal abnormalities.
- On-chip Labeling:
Case Study: On-chip Labeling Efficiency
A study investigated the efficiency of this compound in an on-chip labeling setup. The researchers optimized flow rates for the continuous feeding of biomolecule solutions alongside the dye solution. Results indicated that all introduced proteins were successfully labeled without detectable unconjugated dye, demonstrating the compound's efficacy in microfluidic applications .
Dosage Effects on Cellular Function
Research has shown that the effects of this compound vary with dosage levels in animal models:
- Low Dosage: Effective labeling with minimal adverse effects.
- High Dosage: Potential toxicity observed, including liver accumulation and adverse cellular effects.
Biochemical Pathways
The primary biochemical pathway involved is the amine coupling reaction, where this compound forms stable covalent bonds with primary amines on proteins or oligonucleotides. This process is crucial for generating fluorescent probes that can be utilized in various assays to study cellular mechanisms.
Summary Table of Key Properties
Property | Value |
---|---|
Molecular Weight | 499 g/mol |
Absorption Maximum | 439 nm |
Emission Maximum | 485 nm |
Extinction Coefficient | |
Fluorescence Quantum Yield | 90% |
Fluorescence Lifetime | 3.6 ns |
Optimal pH for Reaction | 8.0 - 9.0 |
Q & A
Basic Research Questions
Q. How does Atto 425-NHS ester enable covalent labeling of biomolecules, and what experimental parameters are critical for efficient conjugation?
this compound reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. Key parameters include:
- pH : Maintain a reaction pH of 8.0–9.0 to ensure amine deprotonation and NHS ester reactivity .
- Molar Ratio : Use a 5–10× molar excess of dye to target biomolecule to compensate for hydrolysis of the NHS ester in aqueous buffers .
- Solvent Compatibility : Prepare stock solutions in anhydrous DMSO or DMF to minimize hydrolysis; final organic solvent concentration should not exceed 10% to preserve biomolecule stability .
Q. What are the optimal storage and handling conditions for this compound to maintain reactivity?
- Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis and photobleaching .
- Avoid repeated freeze-thaw cycles of prepared solutions. Aliquot working concentrations (e.g., 1–10 mM in DMSO) and store at <–20°C .
- Use freshly prepared solutions within 4–6 hours to minimize hydrolysis-induced loss of reactivity .
Q. Why is this compound suitable for live-cell imaging compared to other fluorophores?
Atto 425 exhibits minimal spectral overlap with cellular autofluorescence in the blue emission range (λem ~470 nm) and high photostability, enabling prolonged imaging without signal decay. Its small molecular weight (~498 Da) reduces steric hindrance when labeling SNAP-tag fusion proteins, preserving target protein function .
Q. How can researchers validate successful conjugation of this compound to biomolecules?
Use size-exclusion chromatography or SDS-PAGE with in-gel fluorescence imaging to separate labeled vs. unlabeled biomolecules. Absorbance at 425 nm and fluorescence emission at 470 nm confirm dye incorporation .
Advanced Research Questions
Q. What strategies mitigate Förster resonance energy transfer (FRET) inefficiency when using Atto 425 as a donor in multi-component RNA-protein complexes?
- Optimize the donor-acceptor distance (4–6 nm) by selecting appropriate acceptor dyes (e.g., ATTO 550 or ATTO 647N) with spectral overlap in the 425–500 nm range .
- Use single-molecule FRET to resolve heterogeneities in complex stoichiometry and avoid ensemble averaging artifacts .
- Validate FRET efficiency via fluorescence lifetime imaging (FLIM) to distinguish true energy transfer from environmental quenching .
Q. How does pH variability in cellular compartments affect this compound stability and fluorescence output?
Atto 425 exhibits pH-dependent fluorescence quenching below pH 6.5 due to protonation of its coumarin core. For lysosomal or endosomal studies, pre-calibrate the dye’s fluorescence intensity across pH 3–10 using ratiometric sensors or buffer-controlled experiments .
Q. What experimental designs address discrepancies in this compound labeling efficiency between purified proteins and live-cell systems?
- Live-cell controls : Include a SNAP-tag-negative cell line to differentiate specific labeling from non-specific adsorption .
- Quenching assays : Co-treat with benzylguanine to confirm SNAP-tag-dependent fluorescence activation .
- Microfluidic integration : Use on-chip continuous-flow reactors to standardize reaction conditions (e.g., flow rates of 300–400 nL/min) and reduce batch-to-batch variability .
Q. How can Atto 425 be multiplexed with other fluorophores for multi-color imaging without spectral bleed-through?
Pair Atto 425 with far-red emitters (e.g., ATTO 647N, λem ~670 nm) and use narrow-band emission filters. Validate spectral separation using single-labeled controls and linear unmixing algorithms .
Q. What analytical methods resolve contradictions in RNA-protein binding kinetics derived from Atto 425-based FRET assays?
- Perform stopped-flow fluorescence to capture sub-second conformational changes .
- Combine FRET with surface plasmon resonance (SPR) to correlate binding affinities with structural rearrangements .
- Use global fitting analysis to reconcile discrepancies between ensemble and single-molecule datasets .
Q. How does the hydrophobicity of this compound influence its performance in aqueous vs. lipid-rich environments?
Atto 425’s moderate hydrophobicity (logP ~2.1) may cause aggregation in aqueous buffers. Add detergents (e.g., 0.01% Tween-20) or use PEGylated linkers to improve solubility during membrane protein labeling .
Q. Methodological Best Practices
- Quantitative labeling : Calculate dye-to-protein ratio (DOL) using absorbance at 425 nm (ε = 45,000 M<sup>−1</sup>cm<sup>−1</sup>) and protein-specific absorbance (e.g., 280 nm for antibodies) .
- Cross-validation : Confirm labeling specificity via competition assays with free amine substrates (e.g., glycine or Tris buffer) .
- Ethical reporting : Adhere to NIH guidelines for transparent reporting of experimental parameters (e.g., dye lot variability, instrument calibration) to ensure reproducibility .
Properties
IUPAC Name |
ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQEMDTFPYCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583415 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892156-28-4 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.